

Assessing the off-target effects of 4-Amino-5-imidazolecarboxamide hydrochloride

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Compound of Interest

Compound Name: 4-Amino-5-imidazolecarboxamide hydrochloride

Cat. No.: B193321

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A-769662: A More Selective AMPK Activator

A-769662 is a potent, reversible, and direct AMPK activator that works by binding to the β -subunit of the AMPK complex. This direct mechanism of action contrasts with the indirect activation by AICAR and metformin, offering greater selectivity.

Advantages over AICAR:

- Higher Selectivity: A-769662 offers superior selectivity for AMPK, reducing the likelihood of off-target effects compared to AICAR.
- Direct Activation: Its direct binding to AMPK provides a more precise tool for studying AMPK-specific pathways.

Reported Off-Target Effects:

While generally more selective, A-769662 has been reported to have some AMPK-independent effects, including:

- Proteasome Inhibition: It can inhibit the 26S proteasome, leading to cell cycle arrest.

Comparative Summary of AMPK Activators

Feature	4-Amino-5-imidazolecarboxamide hydrochloride (AICAR)	Metformin	A-769662
Primary Mechanism	Metabolized to ZMP, an AMP analog, which allosterically activates AMPK.	Inhibits mitochondrial complex I, increasing the cellular AMP:ATP ratio and activating AMPK.	Directly binds to and activates the AMPK β -subunit.
Selectivity	Less selective, with known AMPK-independent effects.	Pleiotropic effects, with both AMPK-dependent and -independent actions.	More selective for AMPK, but with some reported off-target effects.

**Known Off-

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